molecular formula C22H17ClN4O2S B2600391 2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358181-92-6

2-(3-chlorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

Cat. No. B2600391
CAS RN: 1358181-92-6
M. Wt: 436.91
InChI Key: SSFONNXZNHXNEW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against the growth of three examined cell lines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The exact molecular structure of this compound is not provided in the available literature.


Chemical Reactions Analysis

This compound has been used as a CDK2 inhibitor . The chemical reactions involved in its mechanism of action are not detailed in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, mass spectrometry, and IR spectroscopy . The exact physical and chemical properties of this compound are not provided in the available literature.

Scientific Research Applications

CDK2 Inhibitors

The compound has been found to be a novel inhibitor of CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a key role in regulating the cell cycle . It has been synthesized and tested against three cell lines, showing significant inhibitory activity .

Cancer Treatment

Due to its inhibitory effect on CDK2, the compound has potential applications in cancer treatment. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, which are models for breast cancer and colon cancer, respectively .

Adenosine Receptor Antagonists

The compound has been used to develop functionalized ligands to target adenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation and neurotransmission .

Drug Delivery Systems

The compound’s structure allows it to be functionalized with a reactive linker, making it useful in the development of drug delivery systems .

Diagnostic or Theranostic Systems

The compound can also be used to develop diagnostic or theranostic systems. By functionalizing it with a fluorescent moiety, it can be used as a probe for adenosine receptors .

Antifungal and Antioxidant Activities

1,2,4-Triazole compounds, a class to which this compound belongs, have been found to display antifungal and antioxidant activities .

Anti-mycobacterial Activities

1,2,4-Triazole compounds have also shown anti-mycobacterial activities , suggesting potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Herbicidal Activities

1,2,4-Triazole compounds have been found to display herbicidal activities , indicating potential use in agriculture for weed control.

Future Directions

This compound has shown promising results as a CDK2 inhibitor . Future research could focus on further investigating its mechanism of action and potential applications in cancer treatment .

properties

IUPAC Name

11-[(3-chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2S/c23-17-8-4-7-16(13-17)14-26-22(29)27-18-10-12-30-19(18)20(28)25(21(27)24-26)11-9-15-5-2-1-3-6-15/h1-8,10,12-13H,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFONNXZNHXNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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